molecular formula C23H21N5O2 B2707938 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide CAS No. 2097858-05-2

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide

Cat. No.: B2707938
CAS No.: 2097858-05-2
M. Wt: 399.454
InChI Key: WTAIPRGNRCWIAY-UHFFFAOYSA-N
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Description

The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide features a hybrid structure combining a cyclopenta[c]pyridazinone core linked via a propanamide bridge to a 2-phenylimidazo[1,2-a]pyridine moiety. The propanamide linker may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15(28-20(29)14-17-10-7-11-18(17)26-28)23(30)25-22-21(16-8-3-2-4-9-16)24-19-12-5-6-13-27(19)22/h2-6,8-9,12-15H,7,10-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAIPRGNRCWIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)N4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are commonly used to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound Cyclopenta[c]pyridazinone + imidazo[1,2-a]pyridine Propanamide linker, phenyl group C₂₃H₂₂N₄O₂ 386.45 g/mol -
BK86039 Cyclopenta[c]pyridazinone Propanamide linker, 1,2,3,4-tetrahydronaphthalen-1-yl C₂₀H₂₃N₃O₂ 337.42 g/mol
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups C₂₉H₂₅N₅O₆ 563.54 g/mol
3-Phenylimidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine Phenyl group C₁₃H₁₀N₂ 194.24 g/mol

Key Observations :

  • BK86039 () shares the cyclopenta[c]pyridazinone core and propanamide linker but replaces the imidazo[1,2-a]pyridine with a tetrahydronaphthalen group.
  • Compound 2d () features a nitro group, which introduces electron-withdrawing effects that could enhance reactivity compared to the target compound’s phenyl group. Its ester groups may improve solubility in organic matrices .
Table 2: Hypothetical Physicochemical Properties
Property Target Compound BK86039 Compound 2d
LogP (Predicted) ~2.5 ~3.1 ~2.8
Solubility (Aqueous) Moderate Low Low
Hydrogen Bond Donors 2 2 3

Biological Activity

The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a cyclopenta[c]pyridazin moiety linked to a phenylimidazo[1,2-a]pyridine group via a propanamide chain. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyridazinones, including compounds similar to the one , exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways . The specific compound may also interact with key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Pyridazinone derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound's structural features might confer antimicrobial activity. Studies have indicated that similar pyridazine derivatives possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory responses.
  • Receptor Modulation : It could act as a ligand for various receptors implicated in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of pyridazinone derivatives on human breast cancer cells (MCF-7). Results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers compared to controls .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of pyridazine derivatives in a rat model of induced paw edema. The results showed a marked decrease in swelling and pain response following administration of the compound, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX/LOX
AntimicrobialDisruption of bacterial membranes

Q & A

Q. How can contradictory solubility data from different labs be reconciled?

  • Methodological Answer : Standardize protocols using USP guidelines for solubility measurements. Perform round-robin tests across labs to identify methodological variabilities (e.g., agitation speed, particle size) . Use consensus molecular solubility models (e.g., ABSOLV) to cross-validate experimental data .

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